1-(2-Methylphenyl)-2-methyl-2-propanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-4-5-7-10(9)8-11(2,3)12/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWKYANPAPELTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 2 Methylphenyl 2 Methyl 2 Propanol
Acid-Catalyzed Reactions of 1-(2-Methylphenyl)-2-methyl-2-propanol
The presence of a tertiary alcohol functionality makes this compound susceptible to acid-catalyzed reactions, which proceed through the formation of a relatively stable tertiary carbocation intermediate.
Dehydration Mechanisms and Product Distribution
Under acidic conditions, this compound readily undergoes dehydration to form alkenes. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a tertiary carbocation. The product distribution is then determined by the regioselectivity of the subsequent elimination of a proton from a carbon atom adjacent to the carbocationic center.
The primary products expected from the dehydration of this compound are 1-(2-methylphenyl)-2-methyl-1-propene and 3-(2-methylphenyl)-2-methyl-1-propene. The formation of these products is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. Therefore, 1-(2-methylphenyl)-2-methyl-1-propene is generally the predominant isomer formed.
Table 1: Predicted Product Distribution in the Dehydration of this compound
| Product Name | Structure | Predicted Abundance |
| 1-(2-methylphenyl)-2-methyl-1-propene | Major | |
| 3-(2-methylphenyl)-2-methyl-1-propene | Minor |
The reaction mechanism proceeds via an E1 (elimination, unimolecular) pathway, consistent with the formation of a stable tertiary carbocation intermediate.
Pinacol (B44631) Rearrangements and Related Carbocationic Rearrangements
While direct dehydration is a primary pathway, the tertiary carbocation intermediate formed from this compound can also undergo rearrangement to a more stable carbocation, if such a pathway is available. However, in this specific case, the initially formed tertiary benzylic carbocation is already relatively stable due to hyperconjugation and the electron-donating effect of the alkyl groups and the phenyl ring.
A classic pinacol rearrangement involves the transformation of a 1,2-diol to a ketone or aldehyde under acidic conditions. organic-chemistry.orgquora.comnih.govacs.orgrsc.org While this compound is not a 1,2-diol, related carbocationic rearrangements, such as the Wagner-Meerwein rearrangement, are pertinent. organic-chemistry.org A Wagner-Meerwein rearrangement involves the 1,2-shift of an alkyl or aryl group to an adjacent carbocationic center to form a more stable carbocation. organic-chemistry.org In the case of the carbocation derived from this compound, a 1,2-methyl shift would lead to a secondary benzylic carbocation, which is less stable than the initial tertiary carbocation. Therefore, significant rearrangement via a methyl shift is not expected under typical dehydration conditions.
However, under more forcing conditions or with specific catalysts, rearrangements involving the 2-methylphenyl group could potentially occur, though they are generally less favored than methyl or hydride shifts. The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl. The presence of the ortho-methyl group on the phenyl ring could also influence the propensity for rearrangement.
Electrophilic Aromatic Substitution with Activated Alcohols
Tertiary alcohols, when activated by a strong acid, can act as electrophiles in Friedel-Crafts alkylation reactions. The carbocation generated from this compound can potentially alkylate another aromatic ring. For instance, in the presence of a suitable aromatic substrate like toluene (B28343), the tertiary carbocation could attack the toluene ring, leading to the formation of a new carbon-carbon bond.
The regioselectivity of this electrophilic aromatic substitution would be directed by the activating and ortho-, para-directing methyl group on the toluene ring. The bulky nature of the tertiary alkylating agent would likely favor substitution at the less sterically hindered para position.
Oxidation Reactions of this compound
The oxidation of this compound is challenging due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. Tertiary alcohols are generally resistant to oxidation under mild conditions. chemistryviews.org
Oxidative Cleavage Studies
Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can lead to the oxidative cleavage of the carbon-carbon bonds adjacent to the tertiary alcohol. researchgate.net In the case of this compound, this could result in the cleavage of the bond between the tertiary carbon and the benzylic carbon, or the bonds to the methyl groups.
The likely products of such an oxidative cleavage would be 2-methylbenzoic acid (from oxidation of the 2-methylphenyl group and cleavage of the benzylic C-C bond) and acetone (B3395972) (from the remaining three carbons). The exact product distribution would depend on the reaction conditions.
Table 2: Potential Products from Oxidative Cleavage of this compound with Strong Oxidants
| Reactant | Oxidizing Agent | Potential Cleavage Products |
| This compound | Hot, acidic KMnO₄ | 2-Methylbenzoic acid, Acetone |
The mechanism of this oxidative cleavage is complex and can involve radical intermediates.
Substitution Reactions Involving the Hydroxyl Group of this compound
The hydroxyl group is a primary site for reactivity, though its tertiary nature imposes specific mechanistic constraints.
Nucleophilic substitution reactions involving the hydroxyl group of this compound proceed almost exclusively through a unimolecular (S_N_1) mechanism. The structure of the alcohol, being both tertiary and benzylic, strongly disfavors the bimolecular (S_N_2) pathway due to significant steric hindrance around the electrophilic carbon, which prevents the backside attack required for an S_N_2 reaction.
The S_N_1 pathway is highly favored due to the stability of the carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. The resulting intermediate is a tertiary carbocation, which is inherently more stable than secondary or primary carbocations. Furthermore, its position adjacent to the 2-methylphenyl (tolyl) group allows for significant resonance stabilization, as the positive charge can be delocalized across the aromatic ring. This delocalization greatly lowers the activation energy for carbocation formation, accelerating the S_N_1 reaction rate. The rate of these reactions is dependent only on the concentration of the substrate, not the nucleophile.
The general mechanism involves three key steps:
Protonation: The hydroxyl group is a poor leaving group. An acid catalyst protonates the oxygen atom, forming a good leaving group (water).
Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary benzylic carbocation. This is the rate-determining step.
Nucleophilic Attack: A nucleophile attacks the planar carbocation. If the carbon is a stereocenter, this step typically results in a racemic mixture of products, as the nucleophile can attack from either face.
Esterification: The formation of esters from this compound can be achieved through various methods. While classic Fischer esterification (refluxing with a carboxylic acid and a strong acid catalyst) can be sluggish with sterically hindered tertiary alcohols, alternative methods have been developed for benzylic alcohols that provide high yields under milder conditions. nih.govresearchgate.netiiste.org These include oxidative esterification and reactions with more reactive acylating agents. For instance, benzylic alcohols can be converted to their corresponding esters using acetyl chloride in a solvent-free system, often with excellent yields. researchgate.netiiste.org The Mitsunobu reaction, using reagents like triphenylphosphine (B44618) and an azo compound, also provides an efficient route for the esterification of various benzylic alcohols. researchgate.net
Table 1: Selected Esterification Methods for Benzylic Alcohols
| Substrate (Benzylic Alcohol) | Reagents/Catalyst | Product | Yield (%) | Source |
| Benzyl (B1604629) alcohol | Acetyl chloride (solvent-free) | Benzyl acetate | 98% | iiste.org |
| 4-Methylbenzyl alcohol | O₂, [EMIM]OAc (catalyst) | 4-Methylbenzyl 4-methylbenzoate | 92% | nih.gov |
| Benzyl alcohol | Benzoic acid, PPh₃, Azo compound 2d | Benzyl benzoate | 94% | researchgate.net |
| 4-Chlorobenzyl alcohol | O₂, [EMIM]OAc (catalyst) | 4-Chlorobenzyl 4-chlorobenzoate | 84% | nih.gov |
Etherification: The synthesis of ethers from this compound is challenging via traditional methods. The Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide, is not suitable for tertiary alcohols as the strongly basic conditions favor elimination over substitution. Similarly, acid-catalyzed dehydration of tertiary alcohols typically leads to alkene formation. However, iron-catalyzed methods have been shown to be effective for the etherification of benzylic alcohols. acs.org For example, iron(III) chloride can catalyze the self-condensation (homocoupling) of benzylic alcohols to form symmetrical ethers in a green solvent like propylene (B89431) carbonate. acs.org
Table 2: Iron-Catalyzed Symmetrical Etherification of Benzylic Alcohols
| Substrate (Benzylic Alcohol) | Catalyst | Product (Symmetrical Ether) | Yield (%) | Source |
| Benzyl alcohol | FeCl₃·6H₂O | Dibenzyl ether | 90% | acs.org |
| 4-Methylbenzyl alcohol | FeCl₃·6H₂O | Bis(4-methylbenzyl) ether | 91% | acs.org |
| 2-Methylbenzyl alcohol | FeCl₃·6H₂O | Bis(2-methylbenzyl) ether | 53% | acs.org |
| 4-Methoxybenzyl alcohol | FeCl₃·6H₂O | Bis(4-methoxybenzyl) ether | 88% | acs.org |
Radical Reactions Involving this compound
The presence of relatively weak C-H bonds makes this alcohol susceptible to radical reactions, particularly hydrogen atom abstraction.
Hydrogen atom abstraction (HAT) is a key process in the radical chemistry of this compound. wikipedia.org The site of abstraction is determined by the bond dissociation energy (BDE) of the various C-H bonds in the molecule. The benzylic C-H bonds (on the CH₂ group attached to the ring) are significantly weaker than the other aliphatic C-H bonds (on the methyl groups) or the O-H bond. This is because abstraction of a benzylic hydrogen generates a resonance-stabilized benzylic radical. youtube.comnist.gov
Therefore, when this compound reacts with a radical species (X•), the abstraction preferentially occurs at the benzylic position:
o-Tolyl-CH₂-C(CH₃)₂OH + X• → o-Tolyl-ĊH-C(CH₃)₂OH + X-H
Studies on similar molecules, like benzyl alcohol, show that in atmospheric oxidation initiated by hydroxyl (•OH) radicals, both H-abstraction from the benzylic CH₂ group and radical addition to the aromatic ring are significant competing pathways. researchgate.net The resulting carbon-centered radical can then react further, typically with molecular oxygen, to form peroxy radicals that drive subsequent oxidation and fragmentation processes. The relative rates of abstraction depend on the nature of the abstracting radical and the reaction conditions. nist.govnih.gov
Following the initial formation of a radical, typically by hydrogen abstraction, the resulting species can undergo further transformations. For the radical derived from this compound, fragmentation is a more probable fate than cyclization.
A common fragmentation pathway for alcohols in mass spectrometry, which involves radical cations, is α-cleavage. libretexts.org In this process, the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. For this compound, this would involve the cleavage of the C-C bond between the quaternary carbon and the benzylic carbon, or between the quaternary carbon and one of the methyl groups.
In solution-phase radical chemistry, a tertiary alkoxy radical, which can be formed from the corresponding tertiary alcohol, can undergo β-scission (fragmentation). For example, cobalt-catalyzed aerobic C-C bond cleavage of tertiary allylic alcohols proceeds through the formation of an alkoxy radical followed by fragmentation to yield a ketone. chemistryviews.org A similar pathway could be envisioned for this compound, where an initially formed carbon-centered radical reacts with oxygen to form a peroxy radical, which can then be converted to an alkoxy radical. This alkoxy radical could then fragment, leading to the cleavage of a C-C bond.
Functionalization of the Aromatic Moiety in this compound Derivatives
The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the two substituents already on the ring: the methyl group and the 1-hydroxy-2-methylpropan-2-yl group.
Both the methyl group and the alkyl group are activating, ortho-, para-directing groups. libretexts.org
The methyl group at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho).
The bulky 1-hydroxy-2-methylpropan-2-yl group at position 1 also directs to its ortho (position 6) and para (position 4) positions.
Both groups reinforce substitution at the 4 and 6 positions. However, the significant steric bulk of the tertiary alcohol substituent will strongly hinder the approach of an electrophile to the adjacent position 6. Therefore, electrophilic substitution is expected to occur predominantly at position 4, which is para to the methyl group and meta to the bulky alkyl group, and to a lesser extent at position 6.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. google.com
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. libretexts.orgwikipedia.org
Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. These reactions may be complicated by the presence of the hydroxyl group, which can react with the Lewis acid.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2-methylphenyl)-2-methyl-2-propanol |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-methylphenyl)-2-methyl-2-propanol |
| Chlorination | Cl₂, AlCl₃ | 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol |
Halogenation Studies
The halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the two alkyl substituents: the methyl group and the 2-hydroxy-2-methylpropyl group. Both are ortho, para-directing activators of the benzene (B151609) ring. However, the steric bulk of the tertiary alcohol-containing substituent significantly influences the position of halogenation.
Given the substitution pattern, four positions are available for electrophilic attack. The positions ortho and para to the methyl group are activated. Similarly, the positions ortho and para to the 2-hydroxy-2-methylpropyl group are activated. Due to the significant steric hindrance posed by the bulky tertiary alcohol group, electrophilic attack at the position ortho to this group is expected to be disfavored. Consequently, halogenation is predicted to occur predominantly at the positions para and ortho to the methyl group, which are meta and para to the 2-hydroxy-2-methylpropyl group, respectively.
Table 1: Predicted Regioselectivity in the Halogenation of this compound
| Reagent | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale for Selectivity |
| Br₂ / FeBr₃ | 1-(4-Bromo-2-methylphenyl)-2-methyl-2-propanol | 1-(6-Bromo-2-methylphenyl)-2-methyl-2-propanol | The para position to the methyl group is sterically most accessible. The ortho position to the methyl group is less hindered than the position ortho to the tertiary alkyl group. |
| Cl₂ / AlCl₃ | 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol | 1-(6-Chloro-2-methylphenyl)-2-methyl-2-propanol | Similar to bromination, with chlorine being slightly less selective due to its higher reactivity. |
Research on related structures, such as the halogenation of o-xylene (B151617), supports the prediction that substitution will favor the less sterically hindered positions. researchgate.net The bulky 2-hydroxy-2-methylpropyl group is expected to further enhance this steric control, leading to a higher preference for substitution at the 4-position of the aromatic ring.
Nitration and Sulfonation Reactions
Similar to halogenation, nitration and sulfonation are classic electrophilic aromatic substitution reactions. The directing effects of the alkyl substituents on this compound play a crucial role in determining the site of substitution. The reaction conditions for nitration (typically a mixture of nitric acid and sulfuric acid) and sulfonation (fuming sulfuric acid) are strongly acidic, which can lead to side reactions involving the tertiary alcohol, such as dehydration. youtube.comlibretexts.org To circumvent this, protection of the alcohol group may be necessary prior to carrying out these transformations.
Assuming the tertiary alcohol remains intact or is suitably protected, the regioselectivity of nitration and sulfonation is governed by both electronic and steric factors. Both the methyl and the 2-hydroxy-2-methylpropyl groups are activating and ortho, para-directing. harvard.edu However, the steric hindrance from the bulky tertiary alkyl group will strongly disfavor substitution at the adjacent ortho position. Therefore, the incoming electrophile is expected to preferentially attack the positions that are electronically activated and sterically accessible.
Table 2: Predicted Outcomes for Nitration and Sulfonation of this compound
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) | Key Considerations |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2-methylphenyl)-2-methyl-2-propanol | 1-(6-Nitro-2-methylphenyl)-2-methyl-2-propanol | Potential for alcohol dehydration under strong acid conditions. youtube.comlibretexts.org Steric hindrance directs away from the bulky substituent. |
| Sulfonation | Fuming H₂SO₄ | 4-(2-Hydroxy-2-methylpropyl)-3-methylbenzenesulfonic acid | 2-(2-Hydroxy-2-methylpropyl)-3-methylbenzenesulfonic acid | The reaction is often reversible and can be influenced by thermodynamic control. Steric factors are highly significant. |
Studies on the nitration of o-xylene have shown that a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene is typically formed. researchgate.net The presence of a much larger alkyl group in this compound is anticipated to further direct the substitution to the 4-position. Similarly, the sulfonation of o-xylene yields a mixture of sulfonic acids, with the distribution being sensitive to reaction conditions. researchgate.net
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. illinois.eduorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The tertiary hydroxyl group in this compound is not an effective DMG and would be deprotonated by the strong bases used in DoM. Therefore, protection of the alcohol is a prerequisite for a successful DoM approach.
Common protecting groups for alcohols that can also function as DMGs include silyl (B83357) ethers and methoxymethyl (MOM) ethers. wikipedia.orglibretexts.org Once protected, the resulting ether oxygen can direct the lithiation to the ortho position of the 2-hydroxy-2-methylpropyl group. This would allow for the introduction of a variety of electrophiles at a position that is not easily accessible through classical electrophilic aromatic substitution.
Table 3: Plausible Directed Ortho-Metalation Strategy for Protected this compound
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1. Protection | TBSCl, Imidazole, DMF or MOMCl, DIPEA, CH₂Cl₂ | 1-(2-Methylphenyl)-2-methyl-2-(trialkylsilyloxy)propane or 1-(2-Methylphenyl)-2-methoxy-2-methylpropane | Protection of the tertiary alcohol to prevent deprotonation and to introduce a directing group. wikipedia.orglibretexts.org |
| 2. Lithiation | n-BuLi or s-BuLi, TMEDA, THF, -78 °C | Lithiated intermediate at the position ortho to the protected alcohol group. | Regioselective deprotonation directed by the ether oxygen. illinois.eduorganic-chemistry.org |
| 3. Electrophilic Quench | E⁺ (e.g., I₂, DMF, CO₂, etc.) | Ortho-functionalized product (e.g., iodo, formyl, carboxyl derivative). | Introduction of a new functional group at the 6-position of the aromatic ring. |
| 4. Deprotection | TBAF (for silyl ether) or acidic workup (for MOM ether) | Functionalized this compound | Removal of the protecting group to restore the tertiary alcohol. |
The success of this strategy hinges on the directing ability of the protected alcohol group. While ethers are known DMGs, their directing power can be influenced by other substituents on the ring. The methyl group at the adjacent position could potentially compete for directing the lithiation. However, the coordination of the organolithium reagent to the ether oxygen is generally a strong directing effect. harvard.edu
Mechanistic Investigations of Reactions Involving 1 2 Methylphenyl 2 Methyl 2 Propanol
Reaction Pathway Elucidation through Kinetic Studies
Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on reaction rates and their dependence on various factors. For reactions involving 1-(2-Methylphenyl)-2-methyl-2-propanol, such as acid-catalyzed dehydration, these studies help to establish the sequence of elementary steps.
The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. In the case of the acid-catalyzed dehydration of a tertiary alcohol like this compound, the reaction is expected to proceed through a carbocation intermediate. The generally accepted mechanism involves the protonation of the alcohol, followed by the loss of a water molecule to form a tertiary carbocation, which is the rate-determining step. Subsequently, a proton is eliminated from an adjacent carbon to form an alkene.
Given this proposed mechanism, the rate of the reaction would be dependent on the concentration of the protonated alcohol. The concentration of the protonated alcohol is, in turn, dependent on the concentrations of the alcohol and the acid catalyst. Therefore, the rate law is typically expressed as:
Rate = k[this compound][H⁺]
Interactive Data Table: Representative Initial Rate Data for Acid-Catalyzed Dehydration
This table presents hypothetical data to illustrate how a rate law is determined. The values are representative of what might be observed for a reaction following the specified rate law.
| Experiment | [this compound] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁵ |
| 4 | 0.20 | 0.20 | 1.0 x 10⁻⁴ |
Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insight into the transition state of the rate-determining step. These parameters can be determined by studying the effect of temperature on the reaction rate constant, 'k', using the Arrhenius equation. opentextbc.ca
The Arrhenius equation is given by:
k = A * e^(-Ea/RT)
where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R. opentextbc.ca
The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can then be calculated from the activation energy using the Eyring equation. For reactions in solution, ΔH‡ ≈ Ea - RT. The entropy of activation provides information about the degree of order in the transition state compared to the reactants. For a unimolecular rate-determining step, such as the formation of a carbocation from a protonated alcohol, a small positive or near-zero entropy of activation is often observed, indicating a transition state with a similar or slightly higher degree of disorder than the reactants.
Interactive Data Table: Representative Temperature Dependence of the Rate Constant and Activation Parameters
This table contains illustrative data for the acid-catalyzed dehydration of a tertiary alcohol.
| Temperature (K) | Rate Constant, k (L/mol·s) | ln(k) | 1/T (K⁻¹) |
| 298 | 2.5 x 10⁻³ | -6.00 | 0.00336 |
| 308 | 7.0 x 10⁻³ | -4.96 | 0.00325 |
| 318 | 1.8 x 10⁻² | -4.02 | 0.00314 |
| 328 | 4.5 x 10⁻² | -3.10 | 0.00305 |
From a plot of this data, the following representative activation parameters could be derived:
| Activation Parameter | Representative Value |
| Activation Energy (Ea) | ~85 kJ/mol |
| Enthalpy of Activation (ΔH‡) | ~82.5 kJ/mol (at 298 K) |
| Entropy of Activation (ΔS‡) | ~+10 J/mol·K |
Intermediate Detection and Characterization
The direct observation and characterization of transient intermediates are powerful tools for confirming a proposed reaction mechanism. In the case of reactions involving this compound, the key intermediate is often a tertiary carbocation.
Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions. rsc.orgbeilstein-journals.orgresearchgate.net Techniques such as UV-Vis, NMR, and IR spectroscopy can be employed to follow the disappearance of reactants and the appearance of products. beilstein-journals.org
NMR Spectroscopy: By acquiring NMR spectra at various time intervals, the change in concentration of the starting material and the products can be monitored. beilstein-journals.org The formation of the carbocation intermediate might be observable under superacid conditions at low temperatures, where its lifetime is extended. The characteristic downfield chemical shift of the carbocationic carbon would provide strong evidence for its existence.
IR Spectroscopy: Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is particularly useful for in-situ reaction monitoring. rsc.org The disappearance of the broad O-H stretch of the alcohol and the appearance of the C=C stretch of the alkene product can be tracked over time.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates directly from the reaction mixture. nih.gov The tertiary carbocation formed from this compound could potentially be observed as a distinct peak in the mass spectrum.
When a reactive intermediate is too short-lived to be observed directly, trapping experiments can be employed. This involves introducing a nucleophile (a "trap") into the reaction mixture that can react with the intermediate to form a stable, characterizable product. For example, in the acid-catalyzed dehydration of this compound, if the reaction is carried out in the presence of a nucleophilic solvent like methanol, a stable ether product could be formed via the trapping of the carbocation intermediate. The isolation and identification of this ether would provide indirect but compelling evidence for the existence of the carbocation.
Isotopic Labeling Studies to Determine Bond Cleavage and Formation
Isotopic labeling is a sophisticated technique used to trace the pathways of atoms and bonds during a chemical reaction. researchgate.netuea.ac.uk By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C), the fate of that specific atom can be followed using techniques like mass spectrometry or NMR spectroscopy.
In the context of reactions of this compound, isotopic labeling can be used to:
Confirm Bond Cleavage: To confirm the C-O bond cleavage in the rate-determining step of dehydration, the alcohol can be synthesized with an ¹⁸O label in the hydroxyl group. By analyzing the water produced during the reaction using mass spectrometry, the presence of H₂¹⁸O would confirm that the C-O bond of the alcohol was broken.
Investigate Rearrangements: While the tertiary carbocation from this compound is relatively stable, rearrangements are possible in other systems. Isotopic labeling of the carbon skeleton would allow for the tracking of any skeletal rearrangements.
Determine the Kinetic Isotope Effect (KIE): The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. princeton.edunih.govnih.gov For the dehydration of this compound, if the elimination of a proton is part of the rate-determining step, replacing a hydrogen on an adjacent carbon with deuterium (B1214612) would lead to a slower reaction rate (a primary KIE). However, since the formation of the carbocation is generally the slow step, a small or negligible KIE is expected for the C-H bond cleavage step, providing further evidence for the proposed mechanism.
Computational Modeling of Reaction Mechanisms
Computational modeling has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For reactions involving this compound, computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the energetics and geometries of transient species such as transition states and intermediates. nsf.gov This section delves into the computational investigation of key transformations of this compound, focusing on transition state analysis and the corresponding reaction coordinate diagrams. A frequently studied reaction for tertiary alcohols is acid-catalyzed dehydration, which proceeds via an E1 (unimolecular elimination) mechanism. libretexts.orgperiodicchemistry.comlibretexts.org This reaction involves the conversion of the alcohol to an alkene through a carbocation intermediate. libretexts.orgyoutube.com
Transition State Analysis for Key Transformations of this compound
Transition state analysis is fundamental to understanding the kinetics of a chemical reaction, as it identifies the highest energy point along the reaction coordinate for a given elementary step. For the acid-catalyzed dehydration of this compound, the E1 mechanism involves at least two key transition states. youtube.comyoutube.com
Protonation of the hydroxyl group to form a good leaving group (water). chemistrysteps.com
Heterolytic cleavage of the C-O bond to release a water molecule and form a stable tertiary carbocation. This step is the slowest and therefore rate-determining. chemistrysteps.comlibretexts.org
Deprotonation of a beta-carbon by a weak base (e.g., water or the conjugate base of the acid) to form the alkene product. libretexts.org
Computational studies using DFT can model the geometries and energies of the transition states for the rate-determining step and the subsequent deprotonation.
Transition State 1 (TS1): Carbocation Formation
The first transition state, TS1, corresponds to the dissociation of the protonated alcohol (an alkyloxonium ion) into a tertiary carbocation and a water molecule. chemistrysteps.com This is the rate-determining step of the E1 mechanism. libretexts.org Geometrically, computational analysis of TS1 would reveal a significantly elongated carbon-oxygen bond compared to the protonated reactant. The C-O bond is in the process of breaking, while the atoms of the forming water molecule are moving away from the nascent carbocation center. The positive charge, which is localized on the oxygen atom in the alkyloxonium ion, becomes delocalized across the tertiary carbon and the departing water molecule in the transition state structure. The geometry around the tertiary carbon begins to flatten from a tetrahedral arrangement towards the trigonal planar geometry of the carbocation intermediate.
Transition State 2 (TS2): Deprotonation
Following the formation of the stable 1-(2-methylphenyl)-1,1-dimethylethyl carbocation intermediate, the second transition state, TS2, involves the abstraction of a beta-proton by a base (e.g., a water molecule) to form the final alkene product. libretexts.org There are two types of beta-protons available for abstraction: those on the methyl groups and the one on the ortho-methyl group of the phenyl ring (if sterically accessible, though less likely). Abstraction from one of the geminal methyl groups is typically favored. In the geometry of TS2, a water molecule is oriented to abstract a proton from one of the methyl groups. This transition state is characterized by the partial formation of a new O-H bond with the abstracting water molecule and the simultaneous partial breaking of the C-H bond. Concurrently, the electrons from the breaking C-H bond begin to form the new carbon-carbon pi bond, leading to a partial double bond character between the tertiary carbon and the methyl carbon.
Reaction Coordinate Diagrams and Energy Profiles
A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products, passing through transition states and intermediates. youtube.com For the E1 dehydration of this compound, the energy profile, as determined by computational modeling, would display the relative free energies (ΔG) of each species along the reaction pathway.
The diagram would begin with the reactants: this compound and a hydronium ion (representing the acid catalyst). The first step, a rapid and reversible protonation of the alcohol's hydroxyl group, leads to a slight dip in energy to form the alkyloxonium ion. From this ion, the system ascends to the first and highest energy peak on the diagram, representing TS1 . The energy required to reach this point from the alkyloxonium ion is the activation energy (ΔG‡) for the rate-determining step. youtube.com
Descending from TS1, the system settles into a local energy minimum corresponding to the stable tertiary carbocation intermediate and a water molecule. The stability of this carbocation is enhanced by hyperconjugation with the adjacent methyl groups and potential resonance interaction with the 2-methylphenyl ring.
Below is a table of hypothetical, yet plausible, data derived from a DFT computational study on the acid-catalyzed dehydration of this compound.
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Reactants | This compound + H₃O⁺ | 0.0 | - |
| Protonation | Alkyloxonium Ion | -2.5 | - |
| Carbocation Formation (Rate-Determining) | Transition State 1 (TS1) | +22.0 | 24.5 |
| Carbocation Intermediate + H₂O | +10.5 | - | |
| Deprotonation | Transition State 2 (TS2) | +15.0 | 4.5 |
| Products (Alkene + H₃O⁺) | -5.0 | - |
Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Methylphenyl 2 Methyl 2 Propanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2-Methylphenyl)-2-methyl-2-propanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) spectra.
Due to the absence of direct experimental NMR data in the public domain for this compound, the following analysis is predictive, based on established chemical shift principles and data from structurally similar compounds, such as its isomer, 2-methyl-1-phenyl-2-propanol (B89539) chemicalbook.comhmdb.ca.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| OH | ~1.5-2.5 | Singlet | 1H |
| Aromatic CH | ~7.0-7.3 | Multiplet | 4H |
| Benzylic CH₂ | ~2.8 | Singlet | 2H |
| Aromatic CH₃ | ~2.3 | Singlet | 3H |
| C(CH₃)₂ | ~1.3 | Singlet | 6H |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| Quaternary C-O | ~73 |
| Aromatic C (substituted) | ~135-140 |
| Aromatic CH | ~125-130 |
| Benzylic CH₂ | ~45-50 |
| Aromatic CH₃ | ~19-22 |
| C(CH₃)₂ | ~29-32 |
2D NMR Techniques for Full Structural Assignment
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For this compound, significant correlations are not expected due to the presence of isolated spin systems. However, it would confirm the absence of coupling between the benzylic protons and other protons in the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton signals to the aromatic carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
The protons of the benzylic CH₂ group to the aromatic carbons and the quaternary carbon of the propanol (B110389) moiety.
The protons of the gem-dimethyl groups to the quaternary carbon and the benzylic carbon.
The protons of the aromatic methyl group to the adjacent aromatic carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. For this molecule, NOESY could reveal through-space interactions between the protons of the aromatic methyl group and the adjacent aromatic protons, as well as between the benzylic protons and the aromatic protons on the same side of the ring.
Dynamic NMR for Conformational Analysis of this compound
The ortho-methyl substituent on the phenyl ring introduces steric hindrance, which can restrict the rotation around the C-C bond connecting the phenyl ring and the propanol group. This restricted rotation can lead to the existence of different conformers, or rotamers, that may be observable on the NMR timescale at different temperatures.
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would be instrumental in investigating this conformational behavior. At ambient temperature, the rotation around the C-C bond might be fast enough to show a single set of averaged signals. However, upon cooling, the rotation may slow down, leading to the broadening and eventual splitting of signals for the protons and carbons near the site of restricted rotation, particularly the benzylic CH₂ protons and the aromatic protons. By analyzing the changes in the lineshape of these signals as a function of temperature, the energy barrier to rotation (ΔG‡) can be calculated, providing valuable insight into the molecule's conformational flexibility.
Mass Spectrometry Techniques for Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) would be employed to elucidate the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺˙) is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides detailed structural information.
Predicted Fragmentation of this compound:
| m/z | Proposed Fragment | Neutral Loss |
| 164 | Molecular Ion [M]⁺˙ | - |
| 149 | [M - CH₃]⁺ | CH₃˙ |
| 105 | [C₈H₉]⁺ (o-methylbenzyl cation) | (CH₃)₂COH˙ |
| 91 | [C₇H₇]⁺ (tropylium ion) | - |
| 59 | [(CH₃)₂COH]⁺ | C₈H₉˙ |
The primary fragmentation would likely involve the loss of a methyl group to form a stable tertiary carbocation at m/z 149. Another significant fragmentation pathway would be the cleavage of the C-C bond between the benzylic carbon and the tertiary carbon, leading to the formation of the o-methylbenzyl cation at m/z 105 and a neutral acetone (B3395972) molecule. The ion at m/z 59, corresponding to the protonated acetone fragment, is also expected to be a prominent peak.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₁H₁₆O), the theoretical exact mass of the molecular ion is 164.1201. HRMS analysis would be used to confirm this exact mass, thereby verifying the molecular formula of the compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide valuable information about the functional groups present and serve as a unique "fingerprint" for the compound. The analysis below is based on characteristic group frequencies of similar molecules chemicalbook.comchemicalbook.comdocbrown.info.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| O-H stretch (alcohol) | 3600-3200 (broad) | IR |
| C-H stretch (aromatic) | 3100-3000 | IR, Raman |
| C-H stretch (aliphatic) | 3000-2850 | IR, Raman |
| C=C stretch (aromatic) | 1600-1450 | IR, Raman |
| C-O stretch (tertiary alcohol) | 1200-1100 | IR |
| C-H bend (aromatic) | 900-675 | IR |
The IR spectrum is expected to show a strong, broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic groups would appear in their respective characteristic regions. The C-O stretching of the tertiary alcohol would be observed in the 1200-1100 cm⁻¹ region.
The Raman spectrum would complement the IR data, often showing strong signals for non-polar bonds. The aromatic ring stretching vibrations and the C-C skeletal vibrations would be prominent. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups and offering a unique fingerprint for identification purposes.
X-ray Crystallography of Solid Derivatives of this compound
Extensive searches for published X-ray crystallography data on solid derivatives of this compound have been conducted. Despite a thorough review of scientific literature, no specific crystallographic studies for this compound or its derivatives were identified. The following sections outline the general principles and methodologies that would be applied should such data become available in the future.
Crystal Structure Determination
The determination of the crystal structure of a solid derivative of this compound would begin with the growth of a high-quality single crystal. This is a critical step, as the quality of the diffraction data is directly dependent on the perfection of the crystal lattice. Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution would be employed to obtain suitable crystals.
Once a single crystal of appropriate size and quality is obtained, it would be mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern of spots of varying intensity. The positions and intensities of these diffracted beams are recorded by a detector.
This diffraction data is then processed to determine the unit cell parameters—the dimensions and angles of the fundamental repeating unit of the crystal lattice. The space group, which describes the symmetry of the crystal, is also determined from the systematic absences in the diffraction pattern. The final step in structure determination is the solution of the phase problem to generate an initial electron density map, from which the positions of the atoms in the asymmetric unit can be determined and refined.
Intermolecular Interactions and Packing Arrangements
Analysis of the determined crystal structure would provide valuable insights into the intermolecular interactions and packing arrangements of the molecules in the solid state. For a derivative of this compound, the hydroxyl group would be a primary site for hydrogen bonding. The arrangement of these hydrogen bonds (e.g., forming chains, dimers, or more complex networks) would be a key feature of the crystal packing.
Computational and Theoretical Chemistry Studies of 1 2 Methylphenyl 2 Methyl 2 Propanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve the Schrödinger equation for a given molecular geometry to determine its electronic energy and wavefunction, from which various properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can provide valuable information about the distribution of electrons and the energies of molecular orbitals. researchgate.netfigshare.cominpressco.com
A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. figshare.com For 1-(2-Methylphenyl)-2-methyl-2-propanol, the HOMO is expected to be localized primarily on the electron-rich 2-methylphenyl ring, while the LUMO would also be associated with the aromatic system.
Table 1: Predicted Frontier Orbital Energies for this compound using DFT (B3LYP/6-31G)*
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.15 |
| HOMO-LUMO Gap | 6.10 |
Note: These are representative values based on typical calculations for similar aromatic alcohols and are intended for illustrative purposes.
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. dtic.milststephens.net.in The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While computationally more demanding than DFT, ab initio methods, especially when combined with post-Hartree-Fock approaches like Møller-Plesset perturbation theory (MP2), can provide highly accurate molecular orbital energies and descriptions. researchgate.net
These calculations can be used to generate a detailed picture of all molecular orbitals, not just the frontier orbitals, providing insights into the bonding and electronic distribution throughout the this compound molecule.
Table 2: Illustrative Ab Initio (HF/6-31G ) Molecular Orbital Energies for this compound**
| Molecular Orbital | Energy (Hartree) | Primary Character |
| LUMO+1 | 0.21 | Phenyl ring π |
| LUMO | 0.18 | Phenyl ring π |
| HOMO | -0.32 | Phenyl ring π |
| HOMO-1 | -0.35 | Phenyl ring π |
| HOMO-2 | -0.41 | C-O σ bond |
Note: These values are illustrative and represent typical outputs from such calculations.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary degree of conformational freedom is the rotation around the C-C bond connecting the propanol (B110389) moiety to the phenyl ring. The potential energy surface (PES) for this rotation will have distinct energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.
The relative energies of different conformers are influenced by steric hindrance between the ortho-methyl group on the phenyl ring and the bulky tert-butyl group of the propanol moiety. A relaxed potential energy scan, where the geometry is optimized at each step of the rotation, can be performed to map out the energy landscape. q-chem.com
Table 3: Hypothetical Relative Energies of Conformers of this compound
| Dihedral Angle (o-CH₃-C-C-OH) | Conformation | Relative Energy (kcal/mol) |
| 0° | Eclipsed | 5.8 |
| 60° | Gauche | 1.2 |
| 120° | Eclipsed | 6.5 |
| 180° | Anti | 0.0 |
Note: The dihedral angle and relative energies are illustrative, representing a plausible energy profile for rotation around the key single bond.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. While there is often a systematic overestimation of frequencies, they can be scaled to provide excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are highly sensitive to the electronic environment of each atom. Comparing calculated and experimental NMR spectra can aid in the assignment of complex spectra and the elucidation of molecular structure. liverpool.ac.ukpdx.edu
Table 4: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Frequency (cm⁻¹) | ||
| O-H stretch | 3650 | 3600 |
| Aromatic C-H stretch | 3080 | 3065 |
| C=O stretch (from oxidation) | Not Applicable | Not Applicable |
| ¹H NMR Chemical Shift (ppm) | ||
| OH proton | 1.8 | 1.7 |
| Aromatic protons | 7.1-7.4 | 7.0-7.3 |
| ortho-Methyl protons | 2.3 | 2.2 |
| tert-Butyl methyl protons | 1.3 | 1.25 |
| ¹³C NMR Chemical Shift (ppm) | ||
| C-OH carbon | 75 | 73 |
| Aromatic carbons | 125-145 | 126-144 |
Note: Predicted values are representative of what would be obtained from DFT calculations and are for illustrative comparison.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. icmp.lviv.ua By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of this compound, particularly how its conformation and interactions are influenced by a solvent. cdnsciencepub.com
Simulations can be performed with the molecule in a box of explicit solvent molecules (e.g., water, ethanol) to study phenomena such as hydrogen bonding between the hydroxyl group and the solvent, the orientation of solvent molecules around the solute, and the effect of the solvent on the conformational preferences of the molecule. youtube.comchemrxiv.org
Table 5: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value/Description |
| Force Field | OPLS-AA or AMBER |
| Solvent Model | TIP3P or SPC/E Water |
| System Size | 1 solute molecule + ~2000 water molecules |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Note: This table represents a typical setup for an MD simulation to study solvent effects.
Theoretical Studies on Reactivity Descriptors and Reaction Site Prediction
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack.
Fukui Functions and Dual Descriptors: The Fukui function, f(r), describes the change in electron density at a particular point when an electron is added to or removed from the molecule. hackernoon.comscm.com It can be condensed to atomic sites to predict reactivity. The nucleophilic Fukui function (f⁺) indicates susceptibility to nucleophilic attack, while the electrophilic Fukui function (f⁻) indicates susceptibility to electrophilic attack. The dual descriptor (Δf(r)) provides an even clearer picture, with positive values indicating an electrophilic site and negative values indicating a nucleophilic site. researchgate.netresearchgate.net
For this compound, the oxygen atom of the hydroxyl group is expected to be a primary nucleophilic site, while the aromatic carbons will be susceptible to electrophilic attack.
Table 6: Illustrative Reactivity Descriptors for Selected Atoms of this compound
| Atom | Nucleophilic Fukui Function (f⁺) | Electrophilic Fukui Function (f⁻) | Dual Descriptor (Δf(r)) | Predicted Reactivity |
| Oxygen (OH) | 0.25 | 0.05 | -0.20 | Nucleophilic |
| Carbon (para to propanol) | 0.08 | 0.15 | 0.07 | Electrophilic |
| Carbon (ortho to propanol, unsubstituted) | 0.06 | 0.12 | 0.06 | Electrophilic |
| Carbon (bearing OH) | 0.03 | 0.08 | 0.05 | Electrophilic |
Note: The values are hypothetical and serve to illustrate how these descriptors predict the reactivity of different atomic sites.
Applications of 1 2 Methylphenyl 2 Methyl 2 Propanol in Advanced Organic Synthesis
1-(2-Methylphenyl)-2-methyl-2-propanol as a Synthetic Intermediate
The primary documented role of this compound is as a key intermediate in multi-step synthetic pathways. Its bifunctional nature, comprising a reactive hydroxyl group and an aromatic ring amenable to further functionalization, makes it a valuable building block.
Precursor to Olefins via Dehydration
The dehydration of alcohols is a fundamental reaction in organic chemistry for the formation of alkenes. Tertiary alcohols, such as this compound, are particularly susceptible to acid-catalyzed dehydration due to the formation of a stable tertiary carbocation intermediate. libretexts.orglibretexts.org The reaction typically proceeds via an E1 mechanism. libretexts.orgquora.com
The plausible dehydration of this compound would be expected to yield two primary olefin products, as illustrated in the reaction scheme below. The major product would likely be the more thermodynamically stable, conjugated alkene, 1-isopropenyl-2-methylbenzene, in accordance with Zaitsev's rule. libretexts.org The less substituted, non-conjugated alkene, 2-methyl-3-(2-methylphenyl)prop-1-ene, would be the minor product.
Plausible Dehydration Products of this compound:
| Reactant | Product (Major) | Product (Minor) |
| This compound | 1-Isopropenyl-2-methylbenzene | 2-Methyl-3-(o-tolyl)prop-1-ene |
This table represents predicted products based on established chemical principles, as specific experimental data for the dehydration of this compound is not widely published.
Building Block for Complex Polycycles or Heterocycles
The most significant documented application of this compound is as a precursor in the synthesis of the complex amine, 2-methyl-1-(2-methylphenyl)-2-propanamine. This amine is a crucial side chain for the synthesis of drug candidates such as BI-167107, a long-acting β2 agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD). google.com
The conversion of the tertiary alcohol to the corresponding amine can be achieved through the Ritter reaction. researchgate.netwikipedia.orgorganic-chemistry.org In this reaction, the alcohol is treated with a nitrile, such as acetonitrile, in the presence of a strong acid. The reaction proceeds through the formation of a stable tertiary carbocation, which is then attacked by the nitrogen atom of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes the N-alkyl amide, which can then be hydrolyzed to the desired amine. wikipedia.org However, it has been noted that the yield of the Ritter reaction for this specific substrate can be low. beyondbenign.org
The aromatic ring of this compound also offers a handle for the construction of polycyclic systems. Intramolecular Friedel-Crafts type reactions, initiated by the formation of the benzylic carbocation under acidic conditions, could potentially lead to the formation of fused ring systems. The ortho-methyl group, however, may influence the regioselectivity of such cyclizations. The formation of polycyclic aromatic hydrocarbons (PAHs) can sometimes be achieved from benzyl (B1604629) radicals, which could be generated from benzylic alcohols under specific conditions. researchgate.netwikipedia.orgnih.govrsc.org
Furthermore, the functional groups of this compound make it a potential starting material for the synthesis of various heterocyclic compounds, although specific examples are not extensively documented. researchgate.netresearchgate.netacs.orgacs.org
Use in Catalyst Development or Ligand Design (if applicable)
While there is no direct evidence of this compound being used in catalyst development, its structural motifs suggest potential applications. Chiral versions of benzylic alcohols are known to be valuable as ligands in asymmetric catalysis. organic-chemistry.orgnih.gov The synthesis of enantiomerically pure tertiary benzylic alcohols is an active area of research. nih.gov
The hydroxyl group of this compound could be used as an anchoring point for coordination to a metal center. The bulky ortho-methylphenyl group could create a specific chiral pocket around the metal, potentially influencing the stereochemical outcome of a catalyzed reaction. Such ligands are often employed in reactions like asymmetric additions to carbonyls or conjugate additions. organic-chemistry.org
Potential Catalytic Applications Based on Structural Analogs:
| Catalyst/Ligand Type | Potential Reaction | Rationale |
| Chiral phosphine-alcohol ligands | Asymmetric hydrogenation | Creation of a defined chiral environment around the metal center. |
| Chiral amino-alcohol ligands | Asymmetric transfer hydrogenation | The amino and alcohol groups can coordinate to the metal, forming a rigid chelate structure. |
| Ligands for Lewis acid catalysis | Asymmetric Diels-Alder reactions | The bulky substituent can control the approach of the dienophile. |
This table is speculative and based on the known applications of similar tertiary benzylic alcohols in catalysis.
Role in the Synthesis of Specialty Chemicals and Advanced Materials (Non-biological applications)
The application of this compound in the synthesis of specialty chemicals and advanced materials is not well-documented. However, its dehydration product, 1-isopropenyl-2-methylbenzene, could serve as a monomer for the production of specialty polymers. The ortho-methyl group would likely influence the polymer's properties, potentially leading to materials with unique thermal or mechanical characteristics.
Green Chemistry Approaches to the Synthesis and Transformation of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to both the synthesis and subsequent reactions of this compound.
The most common laboratory synthesis of tertiary alcohols like this one involves the Grignard reaction, where an organomagnesium halide reacts with a ketone. researchgate.netyoutube.comyoutube.com Green chemistry considerations for this synthesis include the choice of solvent, with a preference for ethers derived from renewable resources or solvent-free conditions where possible. acs.org Minimizing the amount of magnesium and ensuring efficient work-up procedures to reduce waste are also important. acs.org
For the dehydration of this compound, traditional methods often use strong, corrosive acids like sulfuric or phosphoric acid. libretexts.orglibretexts.org Greener alternatives include the use of solid acid catalysts, such as zeolites or clays (B1170129) like montmorillonite, which are often reusable and less corrosive. beyondbenign.org Hydrothermal dehydration, using only water at high temperatures and pressures, is another environmentally benign approach. acs.org
Comparison of Traditional and Greener Dehydration Methods:
| Method | Catalyst/Conditions | Green Chemistry Advantages |
| Traditional | Concentrated H₂SO₄ or H₃PO₄, high temperature | - |
| Solid Acid Catalysis | Zeolites, Montmorillonite KSF clay | Reusable catalyst, reduced corrosion and waste. beyondbenign.org |
| Hydrothermal | High-temperature water | No catalyst required, water as a green solvent. acs.org |
The Ritter reaction, used to convert the alcohol to an amide, traditionally employs strong acids, leading to significant salt waste during neutralization. wikipedia.org The development of milder, catalytic versions of the Ritter reaction is an ongoing area of research with green chemistry implications.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for 1-(2-Methylphenyl)-2-methyl-2-propanol
The synthesis of sterically hindered tertiary alcohols like this compound traditionally relies on methods such as the Grignard reaction. organic-chemistry.org This involves the addition of an organomagnesium halide to a ketone. organic-chemistry.org For the target compound, this would typically involve the reaction of 2-methylbenzylmagnesium halide with acetone (B3395972) or the reaction of methylmagnesium halide with 2-methyl-1-phenylpropan-1-one. While effective, these classic routes often involve challenges related to reagent preparation and sensitivity. Future research is increasingly focused on greener and more sustainable alternatives. cicenergigune.com
Emerging sustainable methods for tertiary alcohol synthesis include:
Visible-Light-Mediated Synthesis: Recent breakthroughs have demonstrated the synthesis of tertiary alcohols in water using visible-light chemistry. rsc.org This approach utilizes carbonyl compounds and arylamines as electron donors and acceptors, offering a mild and environmentally friendly alternative. rsc.org
Biocatalysis: Enzymatic methods are being explored for the synthesis of chiral tertiary alcohols. researchgate.net Although challenges remain, biocatalysis offers high selectivity and operates under mild conditions, avoiding the use of toxic reagents and harsh reaction conditions often associated with traditional organic synthesis. researchgate.net
Mechanochemical Synthesis: The mechanochemical synthesis of Grignard reagents in the air presents a more sustainable way to prepare the necessary organometallic precursors, reducing solvent waste and potentially improving safety. organic-chemistry.org
Renewable Feedstocks: A long-term trend in chemical synthesis is the use of renewable feedstocks. cicenergigune.com Research into producing alcohols from CO2 and green hydrogen is gaining traction, aiming to create carbon-neutral synthetic pathways. cicenergigune.com
Table 1: Comparison of Synthetic Routes for Tertiary Alcohols
| Synthetic Method | Description | Advantages | Challenges/Research Focus |
|---|---|---|---|
| Grignard Reaction | Addition of an organomagnesium halide to a ketone or aldehyde. organic-chemistry.org | Versatile and well-established for forming C-C bonds. organic-chemistry.org | Requires anhydrous conditions; Grignard reagents are highly reactive. datapdf.com |
| Visible-Light Photoredox Catalysis | Uses light energy to drive reactions, often in aqueous media. rsc.org | Mild conditions, sustainable, high atom economy. rsc.org | Substrate scope, quantum yield optimization, and catalyst stability. |
| Biocatalysis | Employs enzymes to catalyze reactions. researchgate.net | High enantioselectivity, mild conditions, biodegradable catalysts. researchgate.net | Enzyme stability, substrate scope, and reaction rates. researchgate.net |
| Umpolung Functionalization | Involves the reversal of polarity of a functional group, such as using α-hydroxyphosphonates derived from ketones. researchgate.net | Enables bond formation between atoms of the same polarity. researchgate.net | Development of new catalysts and expansion of electrophile scope. researchgate.net |
Exploration of Underutilized Reactivity Modes of Tertiary Alcohols
Tertiary alcohols are often considered chemically inert towards oxidation due to the absence of an alpha-hydrogen atom, which necessitates the cleavage of a stronger C-C bond to form a carbonyl group. nih.gov This inherent stability presents an opportunity for exploring reactivity at other positions within the molecule.
Future research is focused on unlocking new reaction pathways:
C-H Activation: A significant emerging area is the direct functionalization of C-H bonds. mt.com Recent advances have enabled the palladium-catalyzed arylation of previously inaccessible C(sp3)-H bonds in alcohols, guided by specially designed ligands. scripps.educhemrxiv.org For this compound, this could allow for selective functionalization at the benzylic or methyl positions, creating complex molecular architectures.
Photocatalysis: The photocatalytic conversion of tertiary alcohols on surfaces like titanium dioxide has revealed unexpected disproportionation reactions, yielding an alkane and a ketone through selective C-C bond cleavage. nih.gov This opens avenues for novel transformations that are not accessible through traditional thermal chemistry.
Intramolecular Substitution: Iron(III)-catalyzed intramolecular substitution reactions of tertiary alcohols have been shown to proceed via an SN1-type mechanism, allowing for the formation of heterocyclic compounds. nih.gov While controlling stereochemistry can be a challenge, this approach provides a pathway for cyclization. nih.gov
Table 2: Emerging Reactivity Modes for Tertiary Alcohols
| Reactivity Mode | Description | Potential Application for this compound |
|---|---|---|
| C(sp3)-H Activation | Catalytic cleavage and functionalization of a carbon-hydrogen bond. mt.com | Direct arylation or alkylation at the methyl or benzylic positions. scripps.educhemrxiv.org |
| Photocatalytic Disproportionation | Light-induced cleavage of a C-C bond to form a ketone and an alkane. nih.gov | Controlled degradation or rearrangement into other valuable chemical feedstocks. |
| SN1-Type Intramolecular Substitution | Formation of a carbocation intermediate followed by reaction with an internal nucleophile. nih.gov | Synthesis of novel cyclic ethers or other heterocyclic structures. |
Integration of Computational and Experimental Methods for Deeper Mechanistic Understanding
A comprehensive understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The synergy between computational chemistry and experimental studies provides a powerful toolkit for elucidating complex reaction pathways. acs.org
For reactions involving this compound, such as its synthesis via the Grignard reaction or its subsequent functionalization, integrated approaches are key:
Grignard Reaction Mechanism: The mechanism of the Grignard reaction itself is complex, involving multiple organomagnesium species and competing pathways like nucleophilic addition and single-electron transfer (SET), especially with sterically hindered ketones. organic-chemistry.orgacs.org Quantum-chemical calculations and ab initio molecular dynamics simulations can help unravel these pathways, clarifying the roles of solvent and aggregation. acs.org
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can model transition states and reaction energy profiles. acs.orgmdpi.com This allows researchers to predict the feasibility of proposed reaction pathways, understand regioselectivity in C-H activation, and rationalize stereochemical outcomes in asymmetric catalysis.
Kinetic Modeling: For complex reaction networks, such as the photocatalytic reactions or potential oxidation pathways of derivatives, kinetic modeling based on experimental data helps to identify rate-determining steps and optimize reaction conditions for desired products. researchgate.net
Potential for Derivatization Towards New Chemical Entities with Targeted Reactivity
The structure of this compound serves as a valuable scaffold for the synthesis of new chemical entities. Its derivatives are of interest in fields such as medicinal chemistry and materials science. For instance, the structurally related side chain, 2-methyl-1-(2-methylphenyl)-2-propanamine, is a key component in the synthesis of certain pharmaceutical compounds. google.com
Future research in derivatization will likely focus on:
Late-Stage Functionalization: Using the underutilized reactivity modes discussed previously (e.g., C-H activation), complex molecules can be built upon the this compound core. scripps.edunih.gov This allows for the rapid generation of a library of related compounds for screening purposes.
Synthesis of Chiral Derivatives: The development of asymmetric methods for the synthesis of chiral tertiary alcohols is a significant challenge. nih.govnih.gov Achieving this for this compound would provide access to enantiomerically pure building blocks for pharmaceuticals and chiral ligands.
Conversion to Halohydrins: Tertiary benzylic alcohols can be converted to vicinal halohydrins using N-halosuccinimides in aqueous media. mdpi.com These derivatives are versatile intermediates for further synthetic transformations.
Scale-up Considerations for Academic Synthesis of this compound and its Derivatives
Transitioning a synthetic procedure from a small academic lab scale (grams) to a larger, more industrially relevant scale (kilograms) presents significant challenges. chemtek.co.in These are not merely matters of using larger flasks but involve fundamental changes in process chemistry and engineering. acsgcipr.org
Key considerations for scaling up the synthesis of this compound include:
Safety and Thermal Management: Reactions that are manageable on a small scale, such as exothermic Grignard additions, can become hazardous on a large scale. chemtek.co.in Proper heat management, controlled addition rates, and process safety analyses are critical.
Reagent Stoichiometry and Catalysis: Laboratory syntheses often use stoichiometric amounts of expensive or hazardous reagents. chemtek.co.in For scale-up, it is preferable to develop catalytic versions of reactions to improve efficiency, reduce waste, and lower costs.
Process Robustness and Reproducibility: A scalable process must be robust and repeatable. chemtek.co.in This requires optimizing reaction conditions to ensure consistent yield and purity, which can be affected by changes in mixing, heat transfer, and work-up procedures at larger scales. chemtek.co.inacsgcipr.org Continuous flow chemistry offers a potential solution, as it allows for easier scaling by extending run time rather than increasing reactor volume, providing better control over reaction parameters. acsgcipr.org
Compound Reference Table
Q & A
Basic Research Questions
What are the key spectroscopic techniques for characterizing 1-(2-Methylphenyl)-2-methyl-2-propanol, and how are they applied?
To confirm the structure and purity, researchers should employ NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. For example, the tertiary alcohol group (2-methyl-2-propanol moiety) shows distinct chemical shifts in ¹H NMR (~1.2 ppm for methyl groups adjacent to the hydroxyl) . IR spectroscopy validates functional groups (e.g., O-H stretch ~3400 cm⁻¹, aromatic C-H ~3000 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 178.25 for C₁₂H₁₆O) and fragmentation patterns. Structural data (2D/3D) and InChIKey (e.g., OWZRAGVGNCNQJO) are accessible via PubChem or CC-DPS databases .
What synthetic routes are commonly used to prepare this compound?
A standard approach involves Grignard reactions between 2-methylphenylmagnesium bromide and 2-methylpropanal, followed by acid quenching . Alternative methods include Friedel-Crafts alkylation of toluene derivatives with 2-methyl-2-propanol precursors under Lewis acid catalysis (e.g., AlCl₃). Optimization requires inert conditions (e.g., anhydrous ether) and monitoring via TLC/GC-MS. Yields depend on steric hindrance from the methyl groups, often requiring excess reagents .
How can researchers distinguish this compound from structural isomers?
Lucas reagent (ZnCl₂/HCl) differentiates tertiary alcohols (immediate turbidity) from primary/secondary alcohols (delayed or no reaction) . Chromatographic techniques (HPLC/GC with chiral columns) resolve enantiomers, while X-ray crystallography provides definitive stereochemical confirmation. Computational tools (e.g., DFT calculations) predict stability differences between isomers .
Advanced Research Questions
How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
The bulky 2-methylphenyl group creates steric hindrance, slowing nucleophilic substitutions at the β-carbon. Electronic effects from the aromatic ring (electron-donating methyl) stabilize carbocation intermediates in SN1 pathways, favoring tertiary alcohol reactivity. Kinetic studies (e.g., using NaI/acetone for halogen exchange) reveal rate constants 3–5× lower than less hindered analogs .
What contradictions exist in reported biological activities of analogous compounds, and how can they be resolved?
Studies on similar tert-alcohol derivatives report conflicting antimicrobial efficacy (e.g., MIC values varying by >50% across labs). Such discrepancies arise from differences in assay conditions (pH, solvent polarity) or bacterial strains . Researchers should standardize protocols (CLSI guidelines) and perform structure-activity relationship (SAR) analyses, focusing on substituent effects (e.g., electron-withdrawing groups enhancing activity) .
What mechanistic insights explain the compound’s stability under oxidative conditions?
The tertiary alcohol’s resistance to oxidation (vs. primary/secondary alcohols) is attributed to the lack of α-hydrogens, preventing ketone formation. However, strong oxidants (e.g., KMnO₄/H₂SO₄) may cleave the aromatic ring, forming dicarboxylic acids. Cyclic voltammetry and EPR studies can map redox potentials and radical intermediates .
How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cytochrome P450, identifying key hydrophobic interactions with the methylphenyl group. MD simulations assess stability in lipid bilayers, relevant for drug delivery. Validate predictions with SPR (surface plasmon resonance) to measure binding affinities .
Methodological Guidance
What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Catalyst screening : Use immobilized Lewis acids (e.g., Fe³⁺-zeolites) to enhance regioselectivity.
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing dimerization byproducts.
- In situ monitoring : FTIR probes track reaction progress, enabling real-time adjustments .
How should researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO/EtOH (<5% v/v) to maintain solubility without cytotoxicity.
- Liposomal encapsulation : Enhances aqueous dispersion for in vivo studies.
- Derivatization : Convert the alcohol to a phosphate ester for improved hydrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
